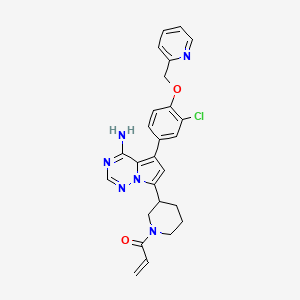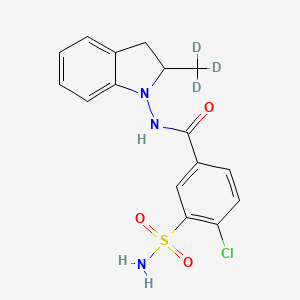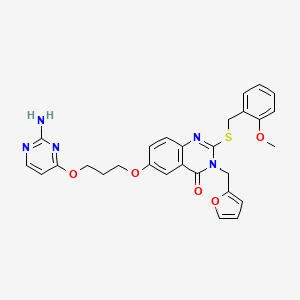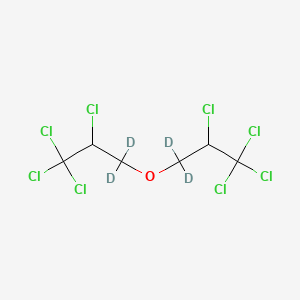
Egfr-IN-36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-36 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane glycoprotein receptor involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown significant potential in targeting wild-type and mutant forms of EGFR and HER2 kinases, making it a promising candidate for cancer research and therapy .
Métodos De Preparación
The preparation of Egfr-IN-36 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Egfr-IN-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Egfr-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and HER2 kinases.
Biology: Employed in cellular and molecular biology research to investigate the role of EGFR in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress EGFR and HER2, such as non-small cell lung cancer and breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR and HER2 kinases .
Mecanismo De Acción
Egfr-IN-36 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration, ultimately leading to the suppression of tumor growth and progression .
Comparación Con Compuestos Similares
Egfr-IN-36 is compared with other similar compounds, such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer, with a distinct chemical structure and pharmacokinetic profile.
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer with specific mutations.
This compound is unique in its ability to target both wild-type and mutant forms of EGFR and HER2, making it a versatile and potent inhibitor for cancer research and therapy .
Propiedades
Fórmula molecular |
C26H25ClN6O2 |
|---|---|
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
1-[3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H25ClN6O2/c1-2-24(34)32-11-5-6-18(14-32)22-13-20(25-26(28)30-16-31-33(22)25)17-8-9-23(21(27)12-17)35-15-19-7-3-4-10-29-19/h2-4,7-10,12-13,16,18H,1,5-6,11,14-15H2,(H2,28,30,31) |
Clave InChI |
QZSUQMZPWHXHOE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)



![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)

![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)


